molecular formula C15H17NO4S B15137640 O-Phthalimide-C1-S-C5-acid

O-Phthalimide-C1-S-C5-acid

Cat. No.: B15137640
M. Wt: 307.4 g/mol
InChI Key: LWRNKOWBHYCCAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Phthalimide-C1-S-C5-acid involves the reaction of phthalimide with a suitable alkylating agent to introduce the thioether linkage. One common method is the reaction of phthalimide with 6-bromohexanoic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phthalimide nitrogen attacks the bromoalkane, forming the thioether bond .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

O-Phthalimide-C1-S-C5-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phthalamide derivatives.

    Substitution: Esters, amides.

Mechanism of Action

The mechanism of action of O-Phthalimide-C1-S-C5-acid primarily involves its ability to form covalent bonds with free amine groups on proteins. This interaction is crucial for its role as a hapten, enabling it to elicit an immune response when conjugated to a carrier protein. The phthalimide group can also participate in various chemical reactions, contributing to its versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Phthalimide-C1-S-C5-acid is unique due to its thioether linkage and carboxyl group, which provide additional functionalization sites compared to phthalimide and naphthalimide.

Properties

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

6-[(1,3-dioxoisoindol-2-yl)methylsulfanyl]hexanoic acid

InChI

InChI=1S/C15H17NO4S/c17-13(18)8-2-1-5-9-21-10-16-14(19)11-6-3-4-7-12(11)15(16)20/h3-4,6-7H,1-2,5,8-10H2,(H,17,18)

InChI Key

LWRNKOWBHYCCAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CSCCCCCC(=O)O

Origin of Product

United States

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